ethyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether
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Overview
Description
ethyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether is a synthetic organic compound characterized by its unique structure, which includes an ethoxynaphthalene moiety and a sulfonyl-imidazole group
Preparation Methods
The synthesis of ethyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Ethoxynaphthalene Intermediate: This step involves the ethylation of naphthalene to form 6-ethoxynaphthalene.
Sulfonylation: The ethoxynaphthalene intermediate undergoes sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.
Imidazole Formation: The final step involves the reaction of the sulfonylated intermediate with a methyl imidazole under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
ethyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
ethyl 6-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-2-naphthyl ether can be compared with other sulfonyl-imidazole compounds, such as:
1-[(6-butoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole: Similar structure but with a butoxy group instead of an ethoxy group.
1-[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole: Similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific ethoxy substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H16N2O3S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-15-6-4-14-11-16(7-5-13(14)10-15)22(19,20)18-9-8-17-12(18)2/h4-11H,3H2,1-2H3 |
InChI Key |
LNEWJKIHBLFKEB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3C |
Origin of Product |
United States |
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